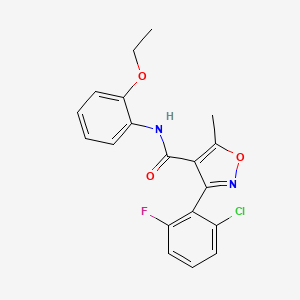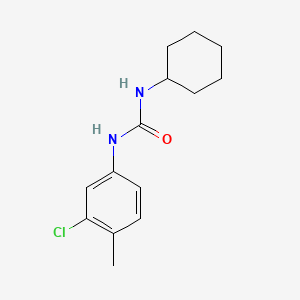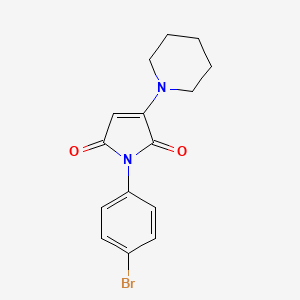
4-Morpholineacetamide, N-(4-chlorophenyl)-
Descripción general
Descripción
4-Morpholineacetamide, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C12H15ClN2O2 It is known for its unique structure, which includes a morpholine ring and a chlorophenyl group
Mecanismo De Acción
Target of Action
It has been found that similar compounds have been screened for antiproliferative activity against the human androgen receptor-positive prostate cancer cell line 22rv1 .
Mode of Action
It is suggested that the compound might interact with its targets, possibly leading to antiproliferative effects .
Biochemical Pathways
Given its potential antiproliferative activity, it may be involved in pathways related to cell proliferation and growth .
Result of Action
It is suggested that the compound might exhibit antiproliferative potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloroaniline is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.
Step 2: N-(4-chlorophenyl)acetamide is then reacted with morpholine to yield 4-Morpholineacetamide, N-(4-chlorophenyl)-.
Industrial Production Methods
In industrial settings, the production of 4-Morpholineacetamide, N-(4-chlorophenyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholineacetamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)morpholine-4-carboxamide.
Reduction: Formation of N-(4-chlorophenyl)morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroacetanilide: Shares the chlorophenyl group but lacks the morpholine ring.
N-(4-Chlorophenyl)acetamide: Similar structure but without the morpholine moiety.
4-Aminophenol: Contains an amine group instead of the morpholine ring.
Uniqueness
4-Morpholineacetamide, N-(4-chlorophenyl)- is unique due to the presence of both the morpholine ring and the chlorophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDARDJLDXEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353917 | |
| Record name | 4-Morpholineacetamide, N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65685-00-9 | |
| Record name | 4-Morpholineacetamide, N-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-FURYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5654445.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone](/img/structure/B5654451.png)
![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B5654497.png)

![3-[(3R,4S)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)
![2-[(3-fluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5654533.png)


